molecular formula C26H24N4O4 B11180183 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11180183
M. Wt: 456.5 g/mol
InChI Key: AROQIRJXEFOCGD-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines

Preparation Methods

The synthesis of 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development. In medicine, it is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, blocking receptor signaling, and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

11-(2,4-dimethoxyphenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C26H24N4O4/c1-5-20-24(16-6-8-17(32-2)9-7-16)25-27-15-19-21(30(25)28-20)12-13-29(26(19)31)22-11-10-18(33-3)14-23(22)34-4/h6-15H,5H2,1-4H3

InChI Key

AROQIRJXEFOCGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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